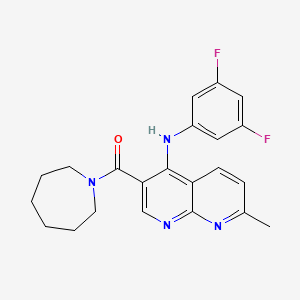

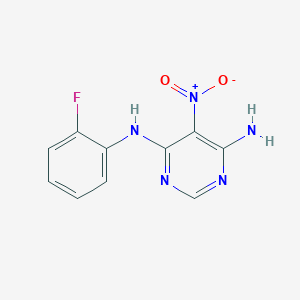

3-(azepan-1-ylcarbonyl)-N-(3,5-difluorophenyl)-7-methyl-1,8-naphthyridin-4-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-(azepan-1-ylcarbonyl)-N-(3,5-difluorophenyl)-7-methyl-1,8-naphthyridin-4-amine is a chemical compound that has gained significant attention in the scientific community. This compound is a potent inhibitor of a specific enzyme, which is involved in the growth and proliferation of cancer cells.

Aplicaciones Científicas De Investigación

Azepanium Ionic Liquids

Azepane has been utilized to synthesize a new family of room temperature ionic liquids. These transformations are significant for mitigating disposal issues associated with azepane, a byproduct of diamine production in the polyamide industry. The ionic liquids produced exhibit wide electrochemical windows, suggesting their potential as safer alternatives to electrolytes based on volatile organic compounds (Belhocine et al., 2011).

Enantioselective Amine α-Functionalization

Methods have been developed for the enantioselective functionalization of the α-methylene C–H bonds of amines, including azepanes. This process is crucial for drug discovery, as saturated aza-heterocycles like azepanes are common in bioactive compounds and therapeutic agents. The research demonstrates the potential of azepanes in synthesizing chiral molecules, highlighting their importance in asymmetric synthesis (Jain et al., 2016).

Fused Azepine-Tetrazoles Synthesis

A novel application of the TMSN3 modified Ugi 4-component reaction has been disclosed for the synthesis of fused azepine-tetrazole libraries. This efficient protocol indicates the versatility of azepane derivatives in generating biologically relevant small molecules for screening purposes, showcasing the potential of azepane-containing compounds in medicinal chemistry (Nixey et al., 2002).

Enantioselective Synthesis of Secondary Amines

Research on the enantioselective synthesis of secondary amines with switchable axial chirality, including azepine derivatives, points to the potential of such compounds in creating molecules with specific stereochemical configurations. This has implications for the synthesis of novel pharmaceuticals and materials with precise chirality (Pira et al., 2009).

Fluorescent Heterocycles Synthesis

A one-pot three-component process has been described for synthesizing fluorescent heterocycles, including azepines. These compounds, due to their fluorescence and pH sensitivity, may have applications in materials science, particularly in creating sensors and imaging agents (Schramm et al., 2006).

Propiedades

IUPAC Name |

azepan-1-yl-[4-(3,5-difluoroanilino)-7-methyl-1,8-naphthyridin-3-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22F2N4O/c1-14-6-7-18-20(27-17-11-15(23)10-16(24)12-17)19(13-25-21(18)26-14)22(29)28-8-4-2-3-5-9-28/h6-7,10-13H,2-5,8-9H2,1H3,(H,25,26,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMXJWPPBRXYJHA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=NC=C(C(=C2C=C1)NC3=CC(=CC(=C3)F)F)C(=O)N4CCCCCC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22F2N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(azepane-1-carbonyl)-N-(3,5-difluorophenyl)-7-methyl-1,8-naphthyridin-4-amine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(Z)-4-benzoyl-N-(3-(2-ethoxyethyl)-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2455375.png)

![2-(2-methylphenyl)-1-[(2S)-pyrrolidine-2-carbonyl]pyrrolidine hydrochloride](/img/structure/B2455377.png)

![1-(1-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-3-(5-methylthiazol-2-yl)urea](/img/structure/B2455381.png)

![3-[2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl]-1H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2455382.png)

![N-[4-([1,2,4]triazolo[4,3-a]quinoxalin-4-yloxy)phenyl]-2-(trifluoromethyl)benzamide](/img/structure/B2455389.png)

![2-(5-ethoxy-6-ethyl-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-phenethylacetamide](/img/structure/B2455393.png)

![(E)-N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2455395.png)

![2-{[5-(4-chlorophenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B2455397.png)